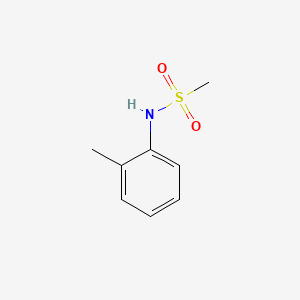

N-(2-methylphenyl)methanesulfonamide

Overview

Description

“N-(2-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H11NO2S . It is also known by its CAS number: 7022-17-5 .

Molecular Structure Analysis

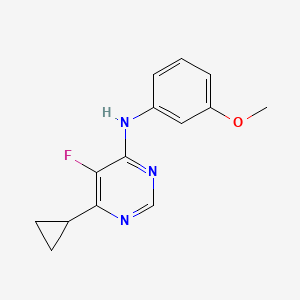

The molecular structure of “N-(2-methylphenyl)methanesulfonamide” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) with a 2-methylphenyl group attached . A computational study on the molecular conformation, NMR chemical shifts, and vibrational transitions for this compound has been conducted .

Chemical Reactions Analysis

Sulfonamides, including “N-(2-methylphenyl)methanesulfonamide”, are generally unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .

Physical And Chemical Properties Analysis

“N-(2-methylphenyl)methanesulfonamide” has a molecular weight of 185.24 . Its melting point is 44 °C, and its predicted boiling point is 292.2±33.0 °C . The predicted density is 1.267±0.06 g/cm3 .

Scientific Research Applications

Computational and Structural Studies

- DFT Quantum Chemical Investigations : A study by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide, providing insights into its molecular structure and behavior (Karabacak, Cinar, & Kurt, 2010).

Chemical Synthesis and Modifications

Synthesis of 2-Substituted 1-Methylsulfonylindoles : Research by Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting its utility in creating functionalized indoles (Sakamoto et al., 1988).

Structural Studies of Nimesulide Derivatives : Dey et al. (2015) synthesized and analyzed the crystal structures of nimesulide derivatives, including N-(2-phenoxy-4-(4-p-tolyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, to understand their supramolecular assembly (Dey et al., 2015).

Analytical and Experimental Studies

NMR and IR Spectroscopy Analysis : Oznobikhina et al. (2009) used quantum-chemical calculations and IR spectroscopy to study the structural properties and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, contributing to our understanding of its chemical behavior (Oznobikhina et al., 2009).

Pharmacological Characterization : A study by Demarinis et al. (1985) characterized N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide pharmacologically, demonstrating its agonistic activity at alpha 1-adrenoceptors (Demarinis et al., 1985).

Chemical Properties and Reactions

Chemoselective N-Acylation Reagents : Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, based on N-(2-methylphenyl)methanesulfonamide, as chemoselective N-acylation reagents, showcasing its application in selective chemical synthesis (Kondo et al., 2000).

Synthesis of N-(2-cyanophenyl)disulfonamides : Research by Mphahlele and Maluleka (2021) described the synthesis and characterization of N-(2-cyanophenyl)disulfonamides derived from N-(2-halophenyl)methanesulfonamides, adding to the knowledge of its chemical versatility (Mphahlele & Maluleka, 2021).

Quantum-Chemical Calculation of Antioxidant Activity : Xue et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to our understanding of its antioxidant activity (Xue et al., 2022).

Voltammetric Analysis : Álvarez-Lueje et al. (1997) conducted a voltammetric study of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, demonstrating its electrochemical properties and developing a method for its determination in pharmaceuticals (Álvarez-Lueje et al., 1997).

Palladium-Catalyzed Arylation : Zeevaart, Parkinson, and Koning (2005) described the α-arylation of methanesulfonamides using palladium catalysis, illustrating its application in the synthesis of complex molecules (Zeevaart, Parkinson, & Koning, 2005).

properties

IUPAC Name |

N-(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)9-12(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWJWTKGCHLIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2647781.png)

![N-(2,5-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2647782.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)

![[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2647784.png)

![5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B2647791.png)

![5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2647793.png)

![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2647798.png)